(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile
CAS No.: 338402-83-8
Cat. No.: VC7732694
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74
* For research use only. Not for human or veterinary use.
![(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile - 338402-83-8](/images/structure/VC7732694.png)
Specification
CAS No. | 338402-83-8 |
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Molecular Formula | C16H13ClN2O |
Molecular Weight | 284.74 |
IUPAC Name | (E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile |
Standard InChI | InChI=1S/C16H13ClN2O/c1-20-16-4-2-3-15(9-16)19-11-13(10-18)12-5-7-14(17)8-6-12/h2-9,11,19H,1H3/b13-11- |
Standard InChI Key | JSYRDLDBJZBSAA-QBFSEMIESA-N |
SMILES | COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Introduction
(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile is an organic compound characterized by its conjugated double bond, aromatic substituents, and nitrile functional group. This molecule belongs to the class of substituted enaminonitriles, which have gained attention for their potential applications in medicinal chemistry and material science due to their unique electronic and structural properties.
Synthesis
The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile typically involves condensation reactions between aromatic aldehydes and amines under controlled conditions. A general procedure might include:
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Reactants:
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4-chlorobenzaldehyde
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3-methoxyaniline
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Malononitrile or similar nitrile source
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Catalysts:
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Basic catalysts like piperidine or sodium methoxide.
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Reaction Conditions:
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Solvent: Ethanol or methanol
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Temperature: Mild heating (50–80°C)
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Reaction Time: Several hours with constant stirring.
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Post-reaction, the product is purified via recrystallization or column chromatography.
Applications
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Medicinal Chemistry:
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The compound's structure suggests potential bioactivity due to the presence of electron-donating and electron-withdrawing groups on the aromatic rings.
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Similar compounds have been investigated for anti-inflammatory, antimicrobial, and anticancer activities.
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Material Science:
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The conjugated system may allow for applications in organic electronics or as precursors for advanced materials.
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Spectroscopic Data
To confirm the identity and purity of (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, the following spectroscopic techniques are commonly used:
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NMR Spectroscopy:
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Proton (H NMR): Signals corresponding to aromatic protons, methoxy group, and the amino group.
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Carbon (C NMR): Peaks for nitrile carbon, aromatic carbons, and methoxy carbon.
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IR Spectroscopy:
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Characteristic absorptions:
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Nitrile stretch (~2200 cm)
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Aromatic C-H stretches (~3100 cm)
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Methoxy C-O stretch (~1250 cm).
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Mass Spectrometry:
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Molecular ion peak at , confirming molecular weight.
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Computational Data
Quantum chemical calculations can provide insights into the electronic structure, dipole moment, and HOMO-LUMO gap of the compound.
Biological Activity
While specific biological data for this compound is limited, structurally related compounds have shown:
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Antimicrobial Properties:
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Effective against Gram-positive and Gram-negative bacteria.
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Cytotoxicity:
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Potential anticancer activity due to interaction with cellular DNA or enzymes.
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Further studies such as docking simulations or in vitro assays are recommended to explore these activities systematically.
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